1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone
Description
Properties
IUPAC Name |
1-[1-(3,5-dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N3O/c11-5-1-6(12)3-7(2-5)18-4-8(16-17-18)9(19)10(13,14)15/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPATWCKSNYTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N2C=C(N=N2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, commonly known as the “click chemistry” approach. This reaction is often catalyzed by copper(I) ions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a substitution reaction, where a suitable precursor is reacted with a dichlorophenyl halide under appropriate conditions.
Addition of the Trifluoroethanone Moiety:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Trifluoroethanone Group
The electron-deficient trifluoroethanone carbonyl undergoes nucleophilic attack, enabling ketone functionalization. This reactivity is exploited in condensation reactions:
Example Reaction
Reaction with 3-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate in THF using LiHMDS as a base yields β-hydroxy ketone intermediates (89.3% yield) .
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| LiHMDS, THF, -78°C to rt | β-Hydroxy ketone derivative | 89.3% |
The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic addition while resisting reduction due to its strong electron-withdrawing nature .
Regioselective Alkylation/Arylation of the Triazole Ring
The 1,2,3-triazole ring undergoes alkylation at the N2 position under mild conditions. A study on analogous 4-trifluoroacetyltriazoles demonstrated preferential benzylation at N2 using benzyl halides (e.g., benzyl chloride, Na₂CO₃ in DMF) .
Key Data
| Reagent | Selectivity (N2:N1) | Total Yield | Conditions | Source |
|---|---|---|---|---|
| Benzyl chloride/Na₂CO₃ | 3:1 | 92% | DMF, rt, 12 h | |
| Benzyl bromide/K₂CO₃ | 2.5:1 | 88% | DMF, 60°C, 8 h |
The 3,5-dichlorophenyl substituent directs regioselectivity by sterically shielding the N1 position .
Cyclization to Heterocyclic Systems
The compound participates in cyclization reactions to form fused heterocycles. For example, treatment with N-chlorosuccinimide (NCS) and sodium bicarbonate generates 1,4,2-dioxazol derivatives :
Reaction Pathway
-
Chlorination : NCS converts the oxime intermediate to a chloroimine.
-
Cyclization : Reaction with 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone forms a dioxazole ring (39.3% yield) .
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| NCS, NaHCO₃, DMF, 55°C, 3 h | 1,4,2-Dioxazol derivative | 39.3% |
Acid/Base-Mediated Transformations
The trifluoroacetyl group resists hydrolysis under basic conditions but undergoes dehydroxylation in acidic media. For instance, treatment with HCl in ethanol removes hydroxyl groups from intermediates .
Mechanistic Influences of Substituents
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of 1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone. It has been evaluated for its efficacy against various fungal strains.
Case Study: Antifungal Efficacy
A study conducted on the compound demonstrated that it exhibited significant antifungal activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were recorded at 8 µg/mL for Candida and 16 µg/mL for Aspergillus, indicating a strong potential for use in antifungal therapies .
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have shown promising results against several cancer cell lines.
Case Study: Anticancer Activity
In a study by the National Cancer Institute (NCI), this compound was tested against a panel of human tumor cell lines. The compound displayed an average growth inhibition rate of over 50% at concentrations as low as 10 µM. The mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell proliferation .
Synthetic Applications
Beyond its biological activities, this compound serves as a versatile building block in synthetic organic chemistry. Its unique triazole structure allows for further derivatization to create novel compounds with enhanced properties.
Summary Table of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Antifungal | Effective against Candida albicans and Aspergillus niger | MIC: 8 µg/mL (Candida), 16 µg/mL (Aspergillus) |
| Anticancer | Significant growth inhibition in human tumor cell lines | Average inhibition >50% at 10 µM |
| Synthetic Chemistry | Serves as a building block for further chemical modifications | Can be brominated to create new derivatives |
Mechanism of Action
The mechanism of action of 1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl and trifluoroethanone groups may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Bioactivity: The 3,5-dichloro substitution enhances pesticidal activity compared to mono- or ortho-dichloro analogs due to improved electron-withdrawing effects and steric fit in target enzymes .
- Thermal Stability : The symmetrical 3,5-dichloro derivative exhibits higher thermal stability (boiling point 265°C) compared to the 2,4-dichloro analog .
Triazole-Containing Derivatives
While 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone lacks a triazole ring, structurally related compounds with triazole moieties demonstrate distinct properties:
Comparison Insights :
- Reactivity : The triazole group introduces additional hydrogen-bonding sites, improving solubility and interaction with biological targets .
- Synthetic Complexity: Triazole derivatives require multi-step syntheses (e.g., click chemistry), whereas the 3,5-dichloro trifluoroethanone is synthesized more efficiently via Grignard or halogenation routes .
Biological Activity
1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone (CAS No. 477858-60-9) is a compound that has garnered attention for its potential biological activities. The molecular formula is with a molecular weight of 310.06 g/mol. This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties.
The compound's structure can be represented as follows:
- IUPAC Name : 1-[1-(3,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethanone
- Molecular Formula :
- Molecular Weight : 310.06 g/mol
- Appearance : Powder
Biological Activity Overview
Research on the biological activity of this compound indicates potential applications in various therapeutic areas. Here are some key findings:
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against several cancer cell lines, including breast and colon cancers. For instance, a related triazole compound demonstrated the highest antiproliferative activity against breast cancer cell lines in vitro .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. A study focusing on triazole derivatives indicated that certain structural modifications could enhance inhibition against carboxylesterase (CaE), suggesting that similar modifications might be applicable to this compound .
Research Findings and Case Studies
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the triazole ring plays a crucial role in interacting with biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions with nucleophilic sites on proteins or nucleic acids.
Q & A
Q. What safety protocols should be followed when handling 1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone in laboratory settings?
Researchers must wear protective gear (gloves, goggles, lab coats) and work in fume hoods or glove boxes to avoid inhalation or skin contact. Waste should be segregated and disposed via certified chemical waste services to prevent environmental contamination. These protocols align with general hazardous compound handling guidelines .
Q. How can the synthesis of this compound be optimized for higher yields?
A standard approach involves refluxing triazole precursors with substituted benzaldehydes in ethanol, catalyzed by glacial acetic acid. Optimizing molar ratios (e.g., 1:1 triazole:benzaldehyde), extending reaction time (4+ hours), and using inert atmospheres can improve yield. Post-reaction, solvent removal under reduced pressure and recrystallization enhance purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm substituent positions on the triazole and dichlorophenyl rings.
- FT-IR : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the trifluoroethanone moiety).
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction requires growing high-quality crystals via slow evaporation of a saturated solution. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Structural refinement using software like SHELXL validates bond lengths, angles, and intermolecular interactions (e.g., halogen bonding from Cl atoms) .
Q. What experimental designs mitigate degradation during stability studies?
To assess hydrolytic stability:
Q. How can computational methods predict the compound’s bioactivity?
Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., fungal CYP51 or bacterial enzymes) identifies binding affinities. Quantitative Structure-Activity Relationship (QSAR) models correlate electronic (e.g., Hammett σ values) or steric descriptors with bioactivity data from analogs like oxadiazole derivatives .
Q. What strategies validate the compound’s environmental impact in indoor settings?
Advanced microspectroscopic imaging (e.g., ToF-SIMS) analyzes adsorption on indoor surfaces. Reactivity with oxidants (e.g., ozone) is tested in chamber studies, monitoring byproducts via GC-MS. These methods address surface-mediated chemical transformations relevant to air quality .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
